1-[3-(Benzyloxy)phenyl]cyclopropan-1-amine
Description
1-[3-(Benzyloxy)phenyl]cyclopropan-1-amine is a cyclopropane-containing amine derivative featuring a benzyloxy (OCH₂C₆H₅) substituent at the 3-position of the phenyl ring.
This compound is structurally related to bioactive molecules, such as enzyme inhibitors or receptor ligands, where the cyclopropane ring may stabilize conformational states critical for activity. Its physicochemical properties (e.g., solubility, lipophilicity) are modulated by the benzyloxy group, which distinguishes it from simpler halogenated or alkylated analogs .
Properties
IUPAC Name |
1-(3-phenylmethoxyphenyl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c17-16(9-10-16)14-7-4-8-15(11-14)18-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRKBNPYZAEZSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)OCC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(Benzyloxy)phenyl]cyclopropan-1-amine typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with a phenyl halide under basic conditions to form the benzyloxyphenyl intermediate.
Cyclopropanation: The benzyloxyphenyl intermediate undergoes cyclopropanation using a suitable cyclopropanating agent such as diazomethane or a Simmons-Smith reagent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[3-(Benzyloxy)phenyl]cyclopropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding alcohols or amines.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide to form different substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[3-(Benzyloxy)phenyl]cyclopropan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[3-(Benzyloxy)phenyl]cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of 1-[3-(Benzyloxy)phenyl]cyclopropan-1-amine and its analogs:
*Note: Exact molecular weight for the target compound is inferred from structural analogs.
Key Observations:
- Substituent Effects : The benzyloxy group confers greater steric bulk and aromatic surface area compared to halogens (Br, Cl) or methoxy derivatives. This may enhance binding to hydrophobic pockets in proteins .
- Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility and crystallinity, critical for pharmaceutical formulation.
- Electronic Properties : Difluoromethoxy (in ) and methoxy (in ) groups are electron-withdrawing and donating, respectively, altering electronic distribution and reactivity.
Biological Activity
1-[3-(Benzyloxy)phenyl]cyclopropan-1-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a cyclopropane ring linked to a benzyloxy-substituted phenyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. The benzyloxy group may enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy against various pathogens. For instance, compounds with a benzyloxy substituent have been shown to act as agonists at benzodiazepine receptors, which are implicated in microbial resistance mechanisms .
Antitumor Effects
Research has demonstrated that derivatives of cyclopropanamines can exhibit anticancer activity. In vitro studies have shown that certain analogs can inhibit the proliferation of cancer cell lines, suggesting that this compound might also possess similar properties. The mechanism may involve the induction of apoptosis in tumor cells or inhibition of specific oncogenic pathways .
Neuropharmacological Effects
The presence of the benzyloxy group in related compounds has been correlated with neuropharmacological activity, particularly as an agonist at the benzodiazepine receptor. This suggests potential applications in treating anxiety and other neurological disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may act on various neurotransmitter receptors, enhancing or inhibiting their activity.
- Cell Cycle Interference : Similar compounds have been shown to disrupt cell cycle progression in cancer cells, leading to reduced viability.
- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which could contribute to their overall biological effectiveness.
Study 1: Antitumor Activity
A study involving a series of cyclopropanamine derivatives demonstrated significant antitumor activity against human breast cancer cell lines. The study highlighted that modifications to the benzyloxy group could enhance cytotoxic effects, leading to improved therapeutic profiles .
Study 2: Antimicrobial Efficacy
In another investigation, researchers synthesized various benzyloxy-substituted phenyl compounds and assessed their antimicrobial activities against Gram-positive and Gram-negative bacteria. Results indicated that some derivatives exhibited potent antibacterial effects, suggesting a potential for developing new antimicrobial agents based on this scaffold .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
